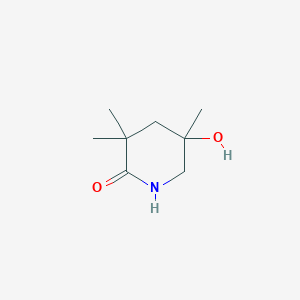
(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy, fluoro, and formyl groups. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-ethoxy-3-fluoro-5-formylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. The use of metal-free photoinduced borylation methods has also been explored for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Benzyl alcohols.
Applications De Recherche Scientifique
(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparaison Avec Des Composés Similaires
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Furanylboronic acid
Comparison: (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid is unique due to the presence of the ethoxy and fluoro substituents, which can influence its reactivity and selectivity in chemical reactions. For example, the electron-withdrawing fluoro group can enhance the compound’s stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C9H10BFO4 |
|---|---|
Poids moléculaire |
211.98 g/mol |
Nom IUPAC |
(4-ethoxy-3-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9-6(5-12)3-7(10(13)14)4-8(9)11/h3-5,13-14H,2H2,1H3 |
Clé InChI |
WWALTRFTFJHYIL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)OCC)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



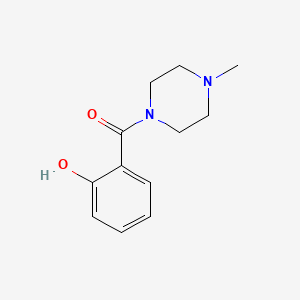
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
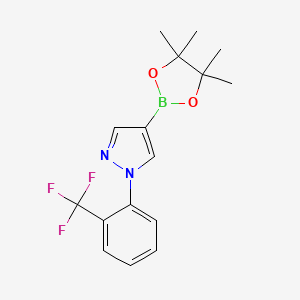


![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)
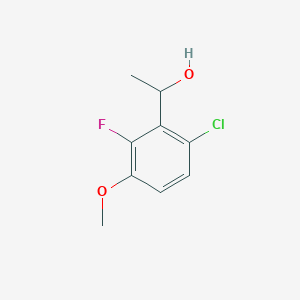
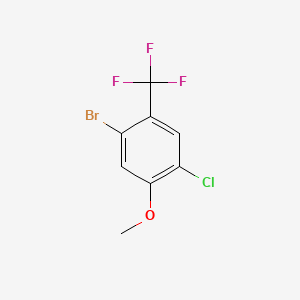
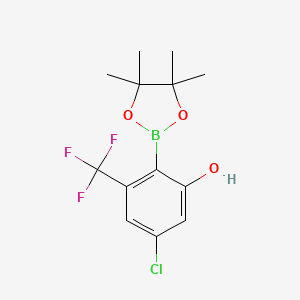

![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)
![5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14768389.png)
